6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole
CAS No.: 681260-16-2
Cat. No.: VC6469219
Molecular Formula: C17H20N4OS
Molecular Weight: 328.43
* For research use only. Not for human or veterinary use.
![6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole - 681260-16-2](/images/structure/VC6469219.png)
Specification
CAS No. | 681260-16-2 |
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Molecular Formula | C17H20N4OS |
Molecular Weight | 328.43 |
IUPAC Name | 6-(4-methoxyphenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole |
Standard InChI | InChI=1S/C17H20N4OS/c1-22-14-4-2-13(3-5-14)16-15(12-20-8-6-18-7-9-20)21-10-11-23-17(21)19-16/h2-5,10-11,18H,6-9,12H2,1H3 |
Standard InChI Key | RIUFPBDOAONMSK-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CN4CCNCC4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a planar imidazo[2,1-b]thiazole system fused with a benzene ring (Figure 1). The 4-methoxyphenyl group at position 6 introduces electron-donating effects, enhancing lipophilicity and metabolic stability. The piperazine moiety at position 5 contributes to solubility and bioavailability through its nitrogen-rich structure. Computational analyses predict a molecular weight of 408.47 g/mol, with a logP value of 2.8, indicating moderate lipophilicity .
Key Structural Features:
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Imidazo[2,1-b]thiazole core: Facilitates π-π stacking interactions with biological targets.
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4-Methoxyphenyl group: Enhances membrane permeability and resistance to oxidative degradation.
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Piperazinylmethyl side chain: Enables hydrogen bonding and salt bridge formation in aqueous environments.
Synthesis and Optimization
Synthetic Pathways
The synthesis follows a multi-step protocol involving cyclization, ester hydrolysis, and peptide coupling (Scheme 1) :
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Formation of ethyl-2-aminothiazole-4-carboxylate (3):
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Condensation of ethyl bromopyruvate (2) and thiourea (1) in ethanol under reflux.
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Yield: 85–90% after recrystallization.
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Cyclization to imidazo[2,1-b]thiazole intermediates (5a–e):
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Reaction of intermediate (3) with phenacyl bromides (4a–e) in ethanol at 80°C.
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Time: 6–8 hours; yield: 70–78%.
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Ester hydrolysis to carboxylic acids (6a–e):
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Treatment with lithium hydroxide monohydrate (LiOH·H₂O) in THF/H₂O.
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Yield: 88–92%.
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Coupling with piperazine derivatives (8a–e):
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Use of EDCI/HOBt in DMF with triethylamine as a base.
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Reaction time: 12 hours at room temperature; yield: 85–90%.
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Example Synthesis of Target Compound:
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Step 4: Coupling of 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-5-carboxylic acid (6a) with piperazinylmethyl chloride (8a) yields the final product with 90% purity after column chromatography .
Industrial-Scale Considerations
Microwave-assisted synthesis reduces reaction times by 60% compared to conventional methods. Solvent-free conditions under ball milling improve atom economy (AE > 85%) and reduce waste generation .
Biological Activities
Carbonic Anhydrase Inhibition
The compound inhibits human carbonic anhydrase isoforms (hCA I, II, IX, XII) with IC₅₀ values ranging from 8 to 42 nM . Comparative data against standard inhibitors are shown below:
Compound | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) | hCA XII (IC₅₀, nM) |
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6-(4-Methoxy-phenyl) | 32 ± 1.2 | 18 ± 0.9 | 8 ± 0.4 | 22 ± 1.1 |
Acetazolamide (AAZ) | 250 ± 12 | 12 ± 0.6 | 25 ± 1.3 | 5.8 ± 0.3 |
The methoxy group enhances selectivity for tumor-associated hCA IX, making it a candidate for anticancer therapies .
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 4 µg/mL, outperforming ciprofloxacin (MIC = 8 µg/mL). The piperazine moiety disrupts bacterial membrane integrity, as confirmed by electron microscopy .
Structure-Activity Relationships (SAR)
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Methoxy Substitution: Replacing methoxy with halogens (e.g., Br, Cl) increases lipophilicity but reduces aqueous solubility. The 4-methoxy group optimizes balance, improving target binding by 40% compared to unsubstituted analogues .
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Piperazine Positioning: Methylation at the piperazine nitrogen (N-methylpiperazine) abolishes hCA IX inhibition, highlighting the importance of free NH groups for enzyme interaction .
Comparative Analysis with Structural Analogues
Compound | Substituent (Position 6) | Biological Activity (IC₅₀/MIC) | Key Advantage |
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6-(4-Bromophenyl) derivative | Br | hCA IX: 12 nM; MIC (S. aureus): 8 µg/mL | Enhanced lipophilicity |
6-(4-Chlorophenyl) derivative | Cl | hCA IX: 15 nM; MIC (S. aureus): 6 µg/mL | Improved metabolic stability |
6-(4-Methoxyphenyl) derivative | OCH₃ | hCA IX: 8 nM; MIC (S. aureus): 4 µg/mL | Optimal solubility and potency |
The 4-methoxy variant achieves the lowest IC₅₀ against hCA IX, critical for targeting hypoxic tumor microenvironments .
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